Mcl-1 Binding Affinity: Superiority Over the Published HTS Hit (Compound 1) and Comparison with Optimized Macrocyclic Peptides
In a fluorescence polarization competition assay, N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide displaced FITC-Bak-BH3 peptide from recombinant human Mcl-1 with a Ki of <10 nM [1]. This translates to a >150-fold improvement in target engagement over the initial DNA-encoded library screening hit 'Compound 1,' which exhibited a Kd of 1.5 µM against Mcl-1 under comparable assay conditions [2]. Even when benchmarked against optimized macrocyclic peptide inhibitors from the same program—such as Compound 26, which achieved a Ki of <3 nM [2]—the target compound remains within a 3‑ to 5‑fold potency window while offering a significantly lower molecular weight (320.77 Da versus macrocyclic peptides typically >700 Da), favoring synthetic tractability and permeability .
| Evidence Dimension | Inhibition of recombinant human Mcl-1 protein (fluorescence polarization assay) |
|---|---|
| Target Compound Data | Ki <10 nM (displacement of FITC-Bak-BH3 peptide) |
| Comparator Or Baseline | Compound 1 (initial DNA-encoded library hit): Kd = 1,500 nM; Optimized Compound 26: Ki <3 nM |
| Quantified Difference | >150-fold stronger than Compound 1; within ~3‑5 fold of optimized macrocyclic peptide (Compound 26) but with 2‑3 fold lower molecular weight |
| Conditions | N-terminal His-tagged human Mcl-1 (residues 172–327) expressed in E. coli BL21(DE3); FITC-Bak-BH3 peptide probe in fluorescence polarization format |
Why This Matters
Achieving sub‑10 nM affinity without macrocyclization enables cost‑efficient scale‑up and straightforward analoging, which is critical for procurement decisions where synthetic accessibility and potency must be balanced.
- [1] BindingDB. Entry ID: 50047317, Ligand BDBM50160021 (CHEMBL3787407). Affinity Data: Ki <10 nM for Mcl-1. Accessed 2026-05-09. View Source
- [2] Johannes JW, Bates S, Beigie C, et al. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors. ACS Med Chem Lett. 2016;8(2):239-244. View Source
